

# IUPAC name and molecular formula of C<sub>6</sub>H<sub>10</sub>O<sub>3</sub>

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5,5-Dimethyl-1,3-dioxan-2-one

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## An In-depth Technical Guide to Key Isomers of C<sub>6</sub>H<sub>10</sub>O<sub>3</sub>

This technical guide provides a comprehensive overview of two prominent isomers of the molecular formula C<sub>6</sub>H<sub>10</sub>O<sub>3</sub>: Propanoic Anhydride and Ethyl Acetoacetate. Tailored for researchers, scientists, and drug development professionals, this document delves into their chemical properties, synthesis protocols, and key chemical reactions, presenting data in a structured and accessible format.

## Introduction to C<sub>6</sub>H<sub>10</sub>O<sub>3</sub> Isomers

The molecular formula C<sub>6</sub>H<sub>10</sub>O<sub>3</sub> represents several structural isomers, each with unique physical and chemical properties. This guide focuses on two of the most significant isomers in organic synthesis: Propanoic Anhydride, a reactive acid anhydride, and Ethyl Acetoacetate, a versatile  $\beta$ -keto ester. Understanding the distinct characteristics of these isomers is crucial for their effective application in research and development.

## Propanoic Anhydride

Propanoic anhydride, also known as propionic anhydride, is a simple acid anhydride widely used as a reagent in organic synthesis.

IUPAC Name: Propanoic anhydride; Propanoyl propanoate.<sup>[1][2]</sup>

Molecular Structure: (CH<sub>3</sub>CH<sub>2</sub>CO)<sub>2</sub>O

## Quantitative Data

The physical and chemical properties of Propanoic Anhydride are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Weight	130.14 g/mol	[1][3][4]
Appearance	Colorless liquid	[3][5][6]
Odor	Pungent, rancid	[3][6]
Density	1.015 g/mL at 25 °C	[6]
Boiling Point	167-169 °C	[4][6]
Melting Point	-45 °C	[4][6]
Flash Point	74 °C (165 °F)	[3][6]
Solubility	Decomposes in water; soluble in methanol, ethanol, ether, chloroform	[3]
Refractive Index (n <sup>20</sup> /D)	1.404	[7]

## Experimental Protocols

### Synthesis of Propanoic Anhydride via Oxalyl Chloride

This protocol describes a laboratory-scale synthesis of propanoic anhydride from propionic acid and oxalyl chloride.[8]

Materials:

- Dry propionic acid (20 g)
- Oxalyl chloride (17.5 g)
- Round-bottom flask
- Dropping funnel

- Reflux condenser
- Distillation apparatus

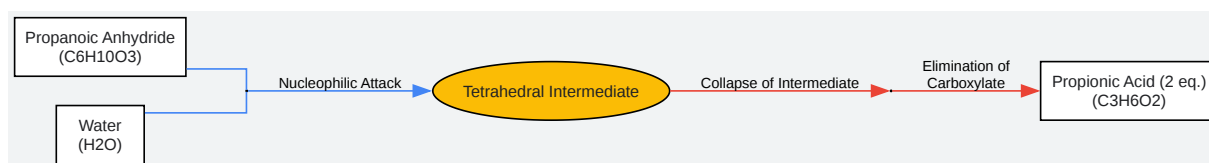
Procedure:

- Place 20 g of dry propionic acid into a round-bottom flask fitted with a dropping funnel and a reflux condenser.
- Slowly add 17.5 g of oxalyl chloride from the dropping funnel to the propionic acid. Hydrogen chloride gas will evolve.
- Once the addition is complete, gently heat the reaction mixture to reflux.
- After the reflux period, arrange the apparatus for distillation.
- Distill the reaction product, collecting the fraction that boils between 167-170 °C.
- The expected yield is approximately 9 g (51% of theoretical).

## Signaling Pathways and Logical Relationships

### Hydrolysis of Propanoic Anhydride

Propanoic anhydride reacts with water in an exothermic hydrolysis reaction to yield two equivalents of propionic acid.[6][9][10] This reaction is a classic example of nucleophilic acyl substitution.



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Caption: Hydrolysis mechanism of Propanoic Anhydride.

# Ethyl Acetoacetate

Ethyl acetoacetate (EAA) is the ethyl ester of acetoacetic acid. It is a key building block in organic chemistry, particularly in the synthesis of ketones and other heterocyclic compounds.

[\[11\]](#)[\[12\]](#)

IUPAC Name: Ethyl 3-oxobutanoate.[\[13\]](#)[\[14\]](#)

Molecular Structure:  $\text{CH}_3\text{COCH}_2\text{COOCH}_2\text{CH}_3$

## Quantitative Data

The physical and chemical properties of Ethyl Acetoacetate are detailed in the table below.

Property	Value	References
Molecular Weight	130.14 g/mol	<a href="#">[13]</a> <a href="#">[15]</a>
Appearance	Colorless liquid	<a href="#">[13]</a> <a href="#">[16]</a>
Odor	Fruity, pleasant	<a href="#">[13]</a> <a href="#">[15]</a>
Density	1.028 g/mL at 20 °C	<a href="#">[15]</a>
Boiling Point	181 °C	<a href="#">[16]</a>
Melting Point	-43 °C	<a href="#">[16]</a>
Flash Point	85 °C (185 °F)	<a href="#">[13]</a>
Solubility	Soluble in about 35 parts water; miscible with many organic solvents	<a href="#">[13]</a>
Refractive Index ( $n_D^{20}$ )	1.419	
pKa ( $\alpha$ -protons)	~11	

## Experimental Protocols

Synthesis of Ethyl Acetoacetate via Claisen Condensation

This protocol is a classic method for preparing ethyl acetoacetate from ethyl acetate using sodium ethoxide as a base.<sup>[2]</sup><sup>[17]</sup>

Materials:

- Ethyl acetate (free from water, containing 2-3% ethanol) (500 g)
- Sodium wire or finely sliced sodium (50 g)
- 50% Acetic acid solution
- Calcium chloride (for drying)
- 2-L round-bottomed flask
- Reflux condenser
- Water bath
- Separatory funnel
- Fractional distillation apparatus

Procedure:

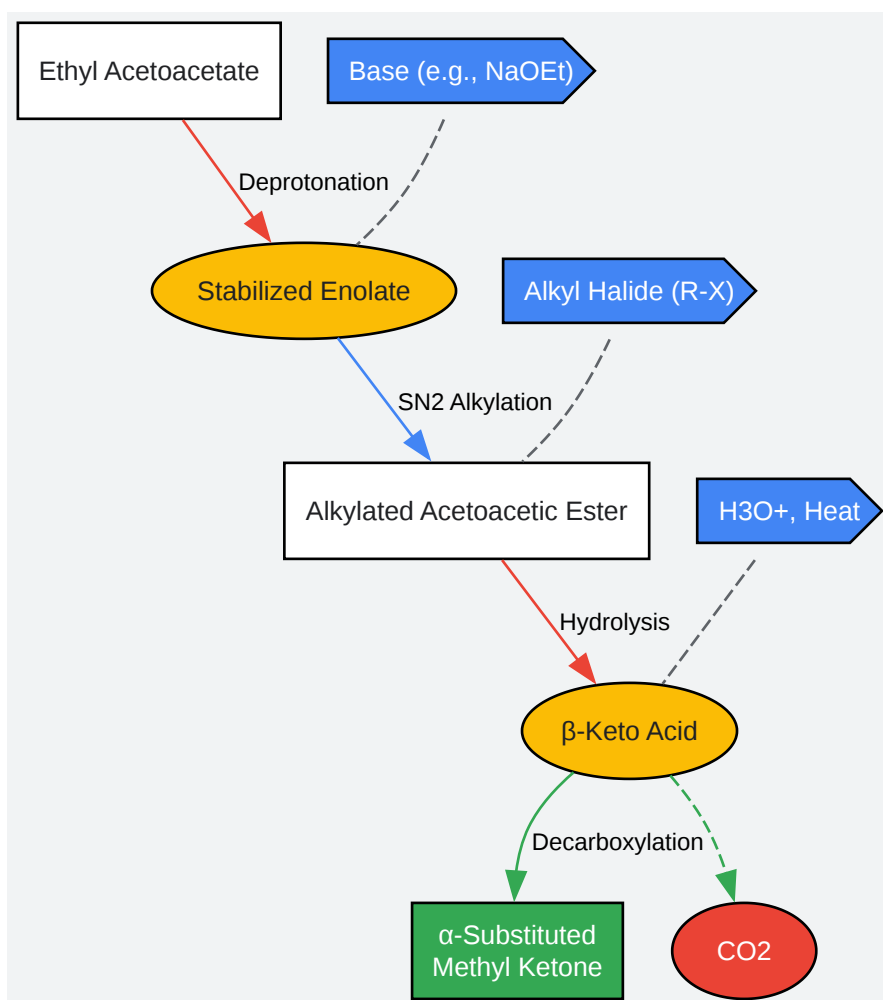
- Place 500 g of ethyl acetate and 50 g of clean sodium into a 2-L round-bottomed flask fitted with an efficient reflux condenser.
- Gently warm the flask on a water bath to initiate the reaction. Once started, the reaction will proceed vigorously; cooling may be necessary to control the rate.
- After the reaction subsides, allow the mixture to stand until it becomes a solid mass.
- Dissolve the solid product by adding 500 cc of water.
- Cool the solution and acidify it by adding approximately 275 cc of 50% acetic acid.
- Separate the ester layer using a separatory funnel. Add salt if necessary to facilitate separation.

- Dry the collected ester layer over anhydrous calcium chloride.
- Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 76–80 °C / 18 mm Hg.
- The expected yield is 105–110 g (28–29% of the theoretical amount based on ethyl acetate).

## Signaling Pathways and Logical Relationships

### Acetoacetic Ester Synthesis Workflow

The acetoacetic ester synthesis is a powerful method for preparing  $\alpha$ -substituted methyl ketones.[1][18] The workflow involves the deprotonation of ethyl acetoacetate to form a stabilized enolate, followed by alkylation and subsequent hydrolysis and decarboxylation.[19]



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Caption: Workflow of the Acetoacetic Ester Synthesis.

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